REACTION_SMILES
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[CH2:24]1[CH2:25][O:26][CH2:27][CH2:28][NH:29]1.[CH3:1][CH:2]([CH3:3])[CH:4]([OH:5])[C:6]([OH:7])=[O:8].[CH:9]1([N:10]=[C:11]=[N:12][CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]2)[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1.[Cl:30][CH2:31][Cl:32]>>[CH3:1][CH:2]([CH3:3])[CH:4]([OH:5])[C:6](=[O:8])[N:29]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(O)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C(=NC1CCCCC1)=NC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC(C)C(O)C(=O)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |